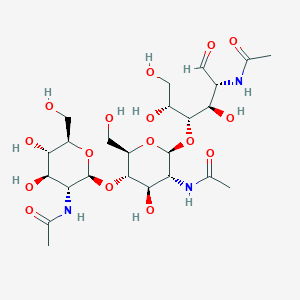

N,N',N''-triacetylchitotriose

Vue d'ensemble

Description

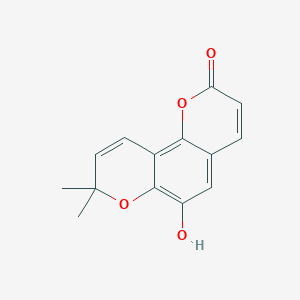

Tri-N-acetylchitotriose is a N-acyl-hexosamine.

Applications De Recherche Scientifique

Inhibiteur compétitif de l'activité de la lysozyme

N,N’,N’'-Triacetylchitotriose a été utilisé comme inhibiteur compétitif de l'activité enzymatique de la lysozyme . Les lysozymes sont des enzymes qui décomposent les parois cellulaires bactériennes, et ce composé peut être utilisé pour étudier le mécanisme d'action de ces enzymes .

Traitement des macrophages

Ce composé a été utilisé pour traiter les macrophages afin d'inhiber la production constitutive de lysozyme . Cela peut être utile en recherche immunologique, où le contrôle de l'activité des cellules immunitaires est souvent nécessaire .

Docking de la fente catalytique des endocellulases

N,N’,N’'-Triacetylchitotriose a été utilisé pour docker la fente catalytique de Cel9A, qui sont des endocellulases . Cela peut aider à comprendre le mécanisme d'action de ces enzymes, qui sont importantes dans la dégradation de la cellulose .

Sucre inhibiteur pour l'étiquetage avec une lectine complexée à l'or

Ce composé a été utilisé comme sucre inhibiteur pour accéder à la spécificité de l'étiquetage avec une lectine complexée à l'or . Cela peut être utile en imagerie biologique et en microscopie, où l'étiquetage spécifique des structures est souvent nécessaire .

Étude de l'activité chitinase

N,N’,N’'-Triacetylchitotriose a été utilisé dans l'étude de l'activité chitinase . Les chitinases sont des enzymes qui décomposent la chitine, un composant des parois cellulaires des champignons et des exosquelettes des insectes et des crustacés

Mécanisme D'action

Target of Action

N,N’,N’'-Triacetylchitotriose, also known as tri-n-acetylchitotriose, primarily targets lysozyme , an enzyme that plays a crucial role in the immune system .

Mode of Action

Tri-n-acetylchitotriose acts as a competitive inhibitor of lysozyme . This means it competes with the natural substrate for the active site of the lysozyme enzyme, thereby reducing the enzyme’s activity.

Biochemical Pathways

It is known that the compound’s inhibition of lysozyme can impact the immune response, as lysozyme is involved in the degradation of bacterial cell walls .

Pharmacokinetics

Like other oligosaccharides, it is expected to have good water solubility .

Result of Action

By inhibiting lysozyme, tri-n-acetylchitotriose can potentially modulate immune responses. It has been used in research to inhibit the constitutive production of lysozyme in macrophages .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N,N’,N’‘-Triacetylchitotriose is known to interact with various biomolecules. It acts as a competitive inhibitor of the enzymatic activity of lysozyme . Lysozyme is an enzyme that breaks down bacterial cell walls, and the inhibition of this enzyme by N,N’,N’'-Triacetylchitotriose can have significant biochemical implications .

Cellular Effects

In terms of cellular effects, N,N’,N’‘-Triacetylchitotriose has been used to inhibit the constitutive production of lysozyme in macrophages . This suggests that N,N’,N’'-Triacetylchitotriose can influence cell function by modulating the activity of key enzymes .

Molecular Mechanism

The molecular mechanism of N,N’,N’'-Triacetylchitotriose involves its binding to lysozyme, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and cellular metabolism, as lysozyme plays a crucial role in the immune response and other cellular processes .

Temporal Effects in Laboratory Settings

Given its role as a competitive inhibitor of lysozyme, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains in the system .

Metabolic Pathways

Given its structure as a chitin oligosaccharide, it is likely involved in the metabolism of chitin and its derivatives .

Subcellular Localization

Given its role as a competitive inhibitor of lysozyme, it is likely that it localizes to areas of the cell where lysozyme is active .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDDKCYRFNJZBX-WHFMPQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959642 | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | N,N',N"-Triacetylchitotriose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38864-21-0 | |

| Record name | N,N′,N′′-Triacetylchitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38864-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Triacetylchitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038864210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

304 - 306 °C | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

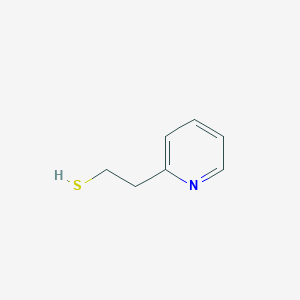

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)

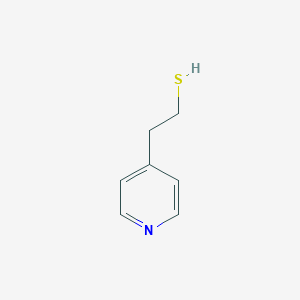

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)